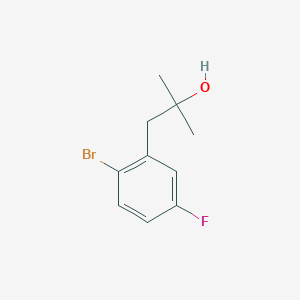
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a tertiary alcohol group. One common method involves the reaction of 2-bromo-5-fluorobenzene with a suitable alkylating agent under controlled conditions to introduce the tertiary alcohol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield dehalogenated products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Phenyl derivatives with different functional groups replacing bromine and fluorine.
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The tertiary alcohol group may also play a role in its biological activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone: Shares the bromine and fluorine substitution pattern but differs in the presence of a pyrrolidinone ring.
1-(2-Bromo-5-fluorobenzoyl)pyrrolidine: Contains a benzoyl group instead of a tertiary alcohol.
2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane: Features a dioxolane ring in place of the tertiary alcohol.
Uniqueness: 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is unique due to the combination of a tertiary alcohol group with bromine and fluorine substitutions on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,13)6-7-5-8(12)3-4-9(7)11/h3-5,13H,6H2,1-2H3 |
InChI Key |
QHYDKIDJKCDOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


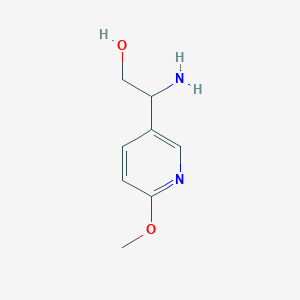
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
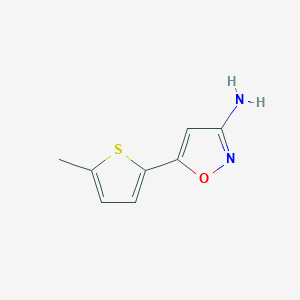
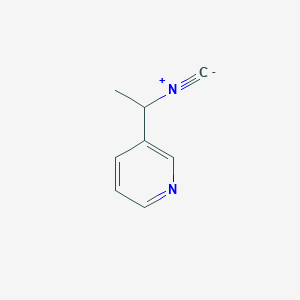

![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
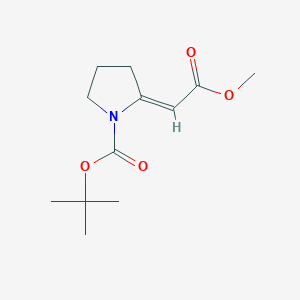
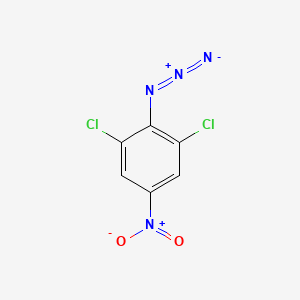
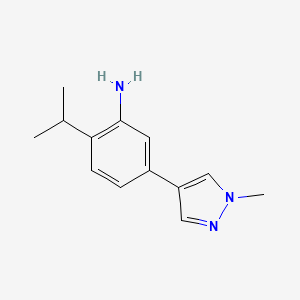
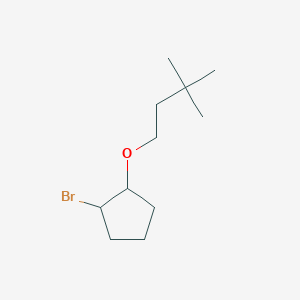
![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)
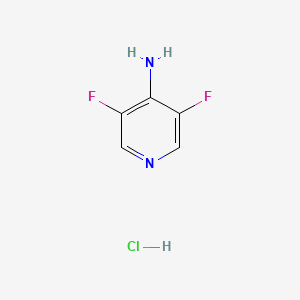
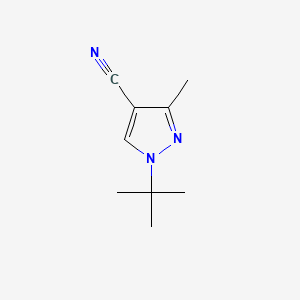
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
